N-methylaniline

Oxidation Kinetics Peroxydisulphate Amine Reactivity

N-Methylaniline (CAS 100-61-8) addresses the critical need for a sterically constrained, moderately activated aromatic amine. Using aniline or N,N-dimethylaniline as substitutes introduces uncontrolled reactivity. N-Methylaniline provides predictable selectivity: • Nucleophilicity: SNAr rate is 100,000× slower than aniline, enabling inert handling in multi-step sequences. • Fuel Efficiency: Achieves equivalent octane boost at 1.5% mass vs. >10% for traditional aromatics. • Reliable Supply: Bulk quantities available with consistent ≥98% purity and global logistics support.

Molecular Formula C7H9N
C6H5NH(CH3)
C7H9N
Molecular Weight 107.15 g/mol
CAS No. 100-61-8
Cat. No. B092194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylaniline
CAS100-61-8
Synonymsmethylaniline
methylaniline hydrochloride
monomethylaniline
N-methylaniline
Molecular FormulaC7H9N
C6H5NH(CH3)
C7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1
InChIInChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3
InChIKeyAFBPFSWMIHJQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 70.7° F (NTP, 1992)
0.05 M
SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE
5624 mg/l @ 25 °C
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylaniline: Core Properties and Applications


N-Methylaniline (CAS 100-61-8) is a secondary aromatic amine, distinguished from primary aniline by N-methyl substitution. This structural feature confers a specific balance of electronic and steric properties, including a pKa (conjugate acid) of approximately 4.84 at 25°C and physical properties such as a boiling point of 196°C and a density of ~0.989 g/mL at 25°C . It serves as a versatile intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals , and also functions as a specialized gasoline antiknock additive [1]. Its utility is defined by its unique reactivity profile, which is often mischaracterized by generalizations about 'anilines'.

N-Methylaniline: Why Substitutes Fail


The assumption that aniline, N-ethylaniline, or N,N-dimethylaniline can be interchangeably used with N-methylaniline is a critical and costly error in both R&D and industrial processes. While these compounds share an aromatic amine core, the specific nature and degree of N-alkylation fundamentally alter key performance parameters. This is not a matter of subtle nuance but of quantifiable differences in nucleophilicity [1], basicity [2], and steric accessibility [3]. For instance, the switch from aniline to N-methylaniline can reduce the rate of nucleophilic aromatic substitution by five orders of magnitude [1], while a change in alkyl group from methyl to ethyl can reverse the order of reactivity in oxidation reactions [4]. The following evidence demonstrates that for applications requiring a specific balance of electronic activation and steric constraint, N-methylaniline is not merely one option among many, but a precise and non-substitutable building block.

N-Methylaniline: Comparative Evidence


Oxidation Rate Advantage

In a kinetic study of oxidation by peroxydisulphate ion under aqueous basic conditions, N-methylaniline exhibited the highest reactivity among the aromatic amines tested. The reaction rate for N-methylaniline was found to be greater than that of both its less substituted (aniline) and more sterically hindered (N,N-dimethylaniline) counterparts. A direct comparison with its closest homolog, N-ethylaniline, reveals a quantifiable and significant difference in reactivity, with N-methylaniline being the more reactive species [1].

Oxidation Kinetics Peroxydisulphate Amine Reactivity

Steric Hindrance in SNAr Reactions

In SNAr reactions with phenyl 2,4,6-trinitrophenyl ethers, the use of N-methylaniline leads to an extreme reduction in reaction rate compared to aniline. The combined rate and equilibrium parameter, K1kAn, which describes the formation and proton transfer of the zwitterionic intermediate, is lowered by a factor of 10^5 for N-methylaniline relative to aniline. This effect was consistently observed in both acetonitrile and dimethyl sulfoxide [1].

SNAr Mechanism Steric Effects Nucleophilicity

Antiknock Additive Efficiency

As a gasoline antiknock additive, N-methylaniline (also referred to as monomethylaniline or MMA) demonstrates a significantly higher efficiency compared to common aromatic blending agents. To achieve an equivalent octane number boost, N-methylaniline is required in a substantially lower mass fraction than alternatives like xylene, toluene, or MTBE [1]. This leads to direct improvements in formulation logistics and cost.

Fuel Additives Octane Number Antiknock Agents

Enhanced N-Alkylation Reactivity

In the vapor-phase N-alkylation of aniline with methanol over a γ-alumina catalyst, the consecutive methylation steps have different kinetics. The activation energy for the methylation of aniline to N-methylaniline is 62.7 kJ/mol. The subsequent methylation of N-methylaniline to N,N-dimethylaniline proceeds with a lower activation energy of 48.3 kJ/mol [1]. This indicates that the N-methyl group electronically activates the nitrogen atom, making it more reactive toward further alkylation than the parent aniline.

N-Alkylation Catalysis Activation Energy

N-Methylaniline: Key Applications


Selective Monoalkylation Synthesis

For the production of N-methylaniline itself, or its further selective mono-alkylation, the kinetic evidence on activation energies [1] is critical. The higher reactivity of N-methylaniline relative to aniline necessitates precise control of reaction parameters (temperature, methanol ratio, catalyst contact time) to maximize the yield of the desired mono-methylated product and minimize formation of the dialkylated byproduct (N,N-dimethylaniline). Process chemists and engineers should leverage this data to design or select catalysts and operating conditions that favor the 62.7 kJ/mol pathway over the faster 48.3 kJ/mol pathway, thereby achieving high selectivity for N-methylaniline.

Sterically Hindered Amine for Complex Synthesis

In multi-step synthetic routes to pharmaceuticals or advanced materials, the goal is often to avoid or minimize nucleophilic attack at specific stages. The SNAr evidence [2] demonstrates that N-methylaniline is an ideal candidate for such roles. Its rate of SNAr is 100,000 times slower than that of aniline. This makes it a powerful tool for chemists who need to incorporate an aniline-like moiety early in a synthesis but must ensure it remains inert during subsequent steps involving highly electrophilic substrates, thereby enabling complex reaction sequences that would be impossible with more nucleophilic primary amines.

Efficient Gasoline Octane Enhancement

For fuel producers aiming to meet octane specifications (e.g., AI-92, AI-95, Premium 95) while managing blendstock costs and logistics, the efficiency data [3] makes N-methylaniline a compelling choice. The fact that it achieves an equivalent octane boost at 1.5% mass compared to >10% for traditional aromatics directly reduces the volume of additive needed. This frees up valuable storage and blending capacity and can significantly lower the per-unit cost of octane enhancement. Furthermore, its compatibility with other additives like ferrocene and MTBE, where it can contribute to a combined RON increase of 11-15 units [3], allows for flexible formulation of high-performance fuels.

Oxidative Polymerization for Conductive Polymers

The synthesis of poly(N-methylaniline) (PNMA) and its composites is a specialized area where N-methylaniline is an essential monomer. While not directly compared in a head-to-head fashion in the provided evidence, the high oxidation reactivity of the monomer [4] is a prerequisite for the efficient polymerization process. Researchers in this field select N-methylaniline specifically to achieve polymers with distinct properties, such as the ability to undergo reversible color changes upon oxidation (yellow to green to blue) and specific conductivity profiles, which differ from those of unsubstituted polyaniline. The choice is driven by the desire for these differentiated material properties, not by a simple substitution of a similar monomer.

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